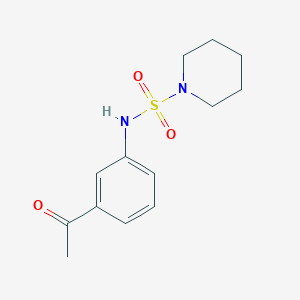![molecular formula C17H24ClN3O B289047 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane, also known as CP-154,526, is a selective antagonist for the corticotropin-releasing hormone receptor 1 (CRH1). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane acts as a selective antagonist for the CRH1 receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the CRH1 receptor, 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane inhibits the release of cortisol, a stress hormone that is overproduced in individuals with anxiety and stress-related disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane can reduce anxiety-like behaviors in animal models and improve symptoms of depression in humans. It has also been shown to reduce drug-seeking behavior in individuals with a history of drug addiction.
Advantages and Limitations for Lab Experiments
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane is a useful tool for studying the role of the CRH1 receptor in various diseases and behaviors. However, its selectivity for the CRH1 receptor may limit its usefulness in certain experiments where other receptors may also be involved.
Future Directions
1. Investigating the potential therapeutic applications of 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane in other diseases, such as post-traumatic stress disorder (PTSD) and Alzheimer's disease.
2. Developing more selective CRH1 receptor antagonists with fewer off-target effects.
3. Studying the long-term effects of 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane on the HPA axis and other physiological systems.
4. Investigating the potential use of 1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane in combination with other drugs for improved therapeutic efficacy.
Synthesis Methods
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane can be synthesized through a multi-step process starting with 4-chlorobenzoic acid and piperazine. The final step involves the reaction of the intermediate compound with azepane to form the desired product.
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane has been studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and stress-related disorders. It has also been investigated for its role in drug addiction and withdrawal.
properties
Molecular Formula |
C17H24ClN3O |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
azepan-1-yl-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H24ClN3O/c18-15-5-7-16(8-6-15)19-11-13-21(14-12-19)17(22)20-9-3-1-2-4-10-20/h5-8H,1-4,9-14H2 |
InChI Key |
MKOHSCFQOBTKGL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)

![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)



![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)



